
Phenylacetaldehyde
Overview
Description
Phenylacetaldehyde (C₈H₈O) is a volatile aromatic aldehyde with a strong hyacinth-like odor, widely found in plants, fermented foods, and floral emissions. It plays critical roles in flavor and fragrance industries, pharmaceuticals, and as an intermediate in metabolic pathways. Structurally, it consists of a benzene ring attached to an acetaldehyde group.
Preparation Methods
Phenylacetaldehyde can be synthesized through several methods:
Isomerization of Styrene Oxide: This method can be performed in both liquid and gas phases.
Darzens Glycidic Ester Condensation: This involves the condensation of benzaldehyde.
Dehydration of Phenylethan-1,2-diol: This method uses common Lewis acids such as aluminum chloride and iron chloride, or mineral acids like hydrochloric acid and sulfuric acid under microwave irradiation in sub-critical water.
Industrial production methods include:
Phenylethyl Alcohol Oxidation: This method uses copper as a catalyst and air under heating conditions to oxidize phenylethyl alcohol to this compound.
Chemical Reactions Analysis
Phenylacetaldehyde undergoes various chemical reactions:
Oxidation: This compound is readily oxidized to phenylacetic acid.
Reduction: It can be reduced to phenylethanol.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Strecker Degradation: In the presence of amino acids like phenylalanine, this compound can be formed through the Strecker degradation reaction.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are phenylacetic acid and phenylethanol.
Scientific Research Applications
Biochemical Applications
Phenylacetaldehyde serves as a significant precursor in biochemical processes. It is primarily produced through the metabolism of phenylalanine, an amino acid found in many proteins. This compound is crucial in the biosynthesis of various aromatic compounds and has been studied for its role in plant physiology.
Case Study: Tea Plant Metabolism
A study on Camellia sinensis (tea) plants revealed that this compound accumulates under specific environmental conditions, such as continuous shading. The research indicated that the increased production of this compound may be linked to the expression of certain genes involved in its biosynthesis, highlighting its importance in plant adaptation to light conditions .
Pharmaceutical Applications
This compound is a precursor for several pharmaceutical compounds. Its derivatives are utilized in the synthesis of drugs with analgesic and anti-inflammatory properties.
Key Pharmaceutical Derivatives
- Phenylacetic Acid : Derived from this compound, it is used in the synthesis of analgesics like Ibuprofen and Diclofenac .
- 4-Methyl Phenylacetic Acid : Used in the production of anticancer drugs .
- 4-Fluoro Phenylacetic Acid : Applied in medications for gastrointestinal and nervous system disorders .
Fragrance and Flavor Industry
This compound is widely used in the fragrance industry due to its pleasant aroma, often described as honey-like or floral. It is incorporated into perfumes and flavorings to enhance sensory experiences.
Applications in Fragrance
- Floral Scents : It contributes to the aroma profiles of various flowers and is used to create synthetic fragrances that mimic these scents.
- Food Industry : The compound is also utilized in flavoring agents for beverages and confections .
Polymer Synthesis
In materials science, this compound plays a critical role as an additive in polymer synthesis. It acts as a rate-controlling agent during polymerization processes, particularly in the production of polyesters.
Polymerization Process
This compound's ability to influence reaction rates makes it valuable for controlling the properties of resulting polymers, which can be tailored for specific applications .
Natural Medicine
This compound has been investigated for its potential medicinal properties, particularly in alternative therapies such as maggot therapy, where it contributes to the antimicrobial activity observed during treatment .
Environmental Considerations
Research into sustainable production methods for this compound has gained traction. Biotechnological approaches are being explored to produce this compound through environmentally friendly processes, reducing reliance on traditional chemical synthesis methods that may be harmful to the environment .
Mechanism of Action
Phenylacetaldehyde exerts its effects through various mechanisms:
Metabolism: It is metabolized by primary amine oxidase in organisms like Escherichia coli.
Strecker Degradation: This compound is formed from the reaction of glucose and phenylalanine through the Maillard reaction, where glucose is caramelized to produce α-dicarbonyl compounds that react with phenylalanine.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Benzaldehyde (C₇H₆O)
- Structure : Benzene ring with a formyl group.
- Synthesis : Oxidative degradation of phenylalanine or toluene .
- Comparison: Odor: Almond-like (vs. phenylacetaldehyde’s floral/hyacinth notes) . Applications: Primarily used in food flavoring (e.g., baked goods) .
Methional (C₄H₈OS)
- Structure : Thioether derivative of acetaldehyde.
- Synthesis : Strecker degradation of methionine .
- Comparison: Odor: Potato-like (vs. This compound’s sweet floral notes). Stability: More reactive in wine aging, accumulating faster than this compound .
2-Phenylethanol (C₈H₁₀O)
- Structure: Benzene ring with ethanol group.
- Comparison: Odor Threshold: 60× higher than this compound, making this compound more potent in aroma . Metabolism: Both derive from phenylalanine, but this compound is a transient intermediate, while 2-phenylethanol is a stable end-product in fermentation .
Functional Analogs (Strecker Aldehydes)
Strecker aldehydes are formed via the degradation of amino acids during thermal processing or aging. Key examples include:
Key Differences :
- Accumulation Rates : Methional and this compound increase during wine aging, but methional forms faster due to methionine’s higher reactivity .
- Sensory Impact : this compound’s lower odor threshold (0.006 ppm in water) enhances its flavor contribution compared to methional (0.01 ppm) .
Enzymatic and Kinetic Comparisons
This compound dehydrogenase (PADH) exhibits substrate specificity distinct from other aldehyde dehydrogenases:
Implications :
- PADH’s low Km for this compound indicates high affinity, favoring its rapid conversion to phenylacetic acid .
- Unlike BADH, PADH activity is unaffected by potassium ions, highlighting evolutionary divergence in aldehyde metabolism .
Industrial and Market Comparisons
Global Demand :
- This compound : Valued at $XX million in 2023, driven by fragrance (hyacinth perfumes) and pharmaceutical sectors .
- Benzaldehyde : Larger market ($XX million) due to broader food and cosmetic applications .
Key Producers :
Research Findings and Contradictions
- Structural vs.
- Metabolic Pathways: Non-edible Ferula species produce this compound via pathways identical to edible species, but volatile profiles differ due to secondary metabolites .
- Analytical Challenges : this compound can cause false positives in phenylketonuria tests due to structural similarity to phenylalanine derivatives .
Biological Activity
Phenylacetaldehyde (PAA) is an aromatic aldehyde with significant biological activity and potential applications in various fields, including pharmacology, agriculture, and food science. This article explores the biological effects, metabolic pathways, and implications of this compound based on diverse research findings.
This compound is primarily metabolized to phenylacetic acid through enzymatic reactions involving aldehyde dehydrogenases. In studies using guinea pig liver slices, it was found that the metabolism of this compound predominantly occurs via the action of aldehyde oxidase and aldehyde dehydrogenase, with the latter playing a crucial role in its conversion to phenylacetic acid. The inhibition studies indicated that disulfiram significantly reduced phenylacetic acid formation, highlighting its metabolic pathway's complexity .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits anticancer properties , particularly in targeting breast cancer stem cells (CSCs). One study reported that PAA inhibited CSC formation and induced apoptosis in breast cancer cells. The compound's ability to disrupt cellular proliferation suggests a potential role in cancer therapeutics .
Interaction with Flavonoids
This compound has been shown to interact with dietary flavonoids, such as naringenin. Research indicated that naringenin could trap this compound, thereby inhibiting the formation of mutagenic compounds like 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP). This interaction not only reduces the availability of PAA for mutagenesis but also highlights its potential protective role against certain carcinogens .
Effects on Plant Physiology
In plant biology, this compound has been implicated in various physiological processes. It was found to promote chlorophyll excitation in dark-treated chloroplasts, suggesting a role in photosynthesis under specific conditions. However, excessive concentrations of PAA were also noted to decrease chlorophyll content and induce chloroplast degradation .
Toxicological Profile
The safety assessment of this compound indicates no significant developmental or reproductive toxicity. It has been tested for genotoxicity using the Ames test and was found negative for mutagenic effects across various bacterial strains. These findings support its safety for use in food products and fragrances .
Case Studies and Research Findings
Q & A
Q. Basic: What are the primary synthetic routes for phenylacetaldehyde, and how can the product be characterized for purity?
This compound is commonly synthesized via oxidation of L-phenylalanine using catalysts like Cu(II) in cationic micellar media or via enzymatic pathways (e.g., this compound synthase) . For characterization, employ Fourier-transform infrared spectroscopy (FTIR) to confirm aldehyde-specific peaks at ~1734 cm⁻¹ (C=O stretch) and 2730 cm⁻¹ (C-H stretch of aldehyde proton) . Elemental analysis (C: ~79.91%, H: ~6.73%, O: ~13.36%) and gas chromatography-mass spectrometry (GC-MS) are critical for purity validation .
Q. Basic: How can this compound’s stability be optimized during storage for laboratory experiments?
This compound is prone to spontaneous trimerization over time, forming viscous residues . To mitigate this, store under inert gas (e.g., argon) at ≤4°C in amber glass vials. Stabilizers like hydroquinone or BHT (butylated hydroxytoluene) at 0.1% (w/w) can inhibit polymerization . Pre-use purification via vacuum distillation (boiling point: 195–198°C) is recommended for long-term studies .
Q. Advanced: What experimental designs are effective for studying this compound’s role in ecological interactions (e.g., pollinator attraction)?
Field experiments using randomized complete block designs with this compound as a bait component are robust. For example, blend this compound with co-attractants (e.g., isosafrole, geraniol) in traps rotated weekly to control spatial bias . Data collection should include trap catch rates, environmental variables (temperature, humidity), and statistical analysis (ANOVA with Tukey’s post-hoc test) to isolate this compound’s contribution .
Q. Advanced: How do conflicting data on this compound’s metabolic pathways arise, and how can they be resolved?
Discrepancies occur due to species-specific enzyme activity. For instance, in Xanthobacter sp., this compound is metabolized via phenylacetic acid using styrene oxide isomerase , whereas in mammals, monoamine oxidase converts 2-phenylethylamine to this compound . Resolve contradictions by cross-validating assays (e.g., enzyme kinetics, inhibitor studies) and using isotopic labeling (e.g., ¹³C-phenylalanine) to trace metabolic flux .
Q. Basic: What spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) provides precise quantification in biological matrices . For volatile samples, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offers high sensitivity (detection limit: ~0.1 ppb) . Nuclear magnetic resonance (NMR) (¹H and ¹³C) is essential for structural confirmation in synthetic mixtures .
Q. Advanced: How can computational modeling enhance understanding of this compound’s reactivity in organic synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict reaction pathways, such as trimerization energetics or nucleophilic addition sites . Molecular dynamics simulations (e.g., GROMACS) model interactions in solvent systems, aiding in solvent selection for stabilization . Validate models with experimental kinetic data (e.g., Arrhenius plots) .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
This compound is a volatile irritant (vapor pressure: 0.39 mmHg at 25°C) . Use fume hoods, PPE (nitrile gloves, goggles), and monitor air quality with photoionization detectors. Spills require neutralization with sodium bisulfite and disposal per EPA guidelines .
Q. Advanced: How does this compound contribute to flavor and fragrance biosynthesis in plants?
In Rosa spp., this compound synthase (PAAS) catalyzes its formation from L-phenylalanine, a key floral scent component . Study PAAS activity via enzyme assays (e.g., spectrophotometric monitoring of NADH oxidation) and gene silencing (CRISPR/Cas9) to link biosynthesis to transcriptional regulation .
Q. Advanced: What methodologies resolve discrepancies in this compound’s environmental fate studies?
Conflicting degradation rates arise from variable microbial consortia. Use metagenomic sequencing (e.g., Illumina MiSeq) to profile soil microbiota and correlate degradation efficiency with community structure . Microcosm experiments under controlled conditions (pH, O₂ levels) isolate abiotic vs. biotic degradation mechanisms .
Q. Basic: How can this compound’s purity be validated for use in biochemical assays?
Validate via:
Properties
IUPAC Name |
2-phenylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQWGWMVIHBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021483 | |
Record name | Phenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type | |
Record name | Phenylacetaldehyde | |
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Record name | Phenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
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Record name | Phenylacetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol) | |
Record name | Phenylacetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.023-1.045 | |
Record name | Phenylacetaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.39 [mmHg] | |
Record name | Phenylacetaldehyde | |
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CAS No. |
122-78-1 | |
Record name | Phenylacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylacetaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122781 | |
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Record name | Phenylacetaldehyde | |
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URL | https://www.drugbank.ca/drugs/DB02178 | |
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Record name | phenylacetaldehyde | |
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Record name | Benzeneacetaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Phenylacetaldehyde | |
Source | EPA DSSTox | |
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Record name | Phenylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.159 | |
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Record name | PHENYLACETALDEHYDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J5PLW9MR | |
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Record name | Phenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
120.5 - 121.5 °C | |
Record name | Phenylacetaldehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02178 | |
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Record name | Phenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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